molecular formula C6H12N2S2 B12805575 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine CAS No. 1623-85-4

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine

Cat. No.: B12805575
CAS No.: 1623-85-4
M. Wt: 176.3 g/mol
InChI Key: HYOINPADVXWFGH-UHFFFAOYSA-N
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Description

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is a compound characterized by the presence of two aziridine rings and a dithio linkage Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine typically involves the reaction of 2-methylaziridine with sulfur-containing reagents. One common method is the reaction of 2-methylaziridine with carbon disulfide, followed by treatment with a base to form the dithio linkage. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the dithio linkage, forming thiols.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to ring-opening and the formation of more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various ring-opened products with functional groups introduced at the nitrogen or carbon atoms.

Scientific Research Applications

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a crosslinking agent in the modification of biomolecules and polymers.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and other materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine involves the high reactivity of the aziridine rings. The strain in the three-membered rings makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as crosslinking and functionalization of polymers. The dithio linkage also plays a role in the compound’s reactivity, particularly in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylaziridine: A simpler aziridine compound with similar reactivity but lacking the dithio linkage.

    Tris(2-methyl-1-aziridinyl)phosphine oxide: Contains multiple aziridine rings and is used in similar applications, such as crosslinking and polymer modification.

    Aziridine-2-carboxylic acid derivatives: These compounds have similar ring strain and reactivity but differ in their functional groups and applications.

Uniqueness

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is unique due to the presence of both aziridine rings and a dithio linkage. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in both nucleophilic and redox reactions. These features make it a versatile compound for various scientific and industrial applications.

Biological Activity

2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and cancer treatment. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H12N2S2C_6H_{12}N_2S_2 and a molecular weight of approximately 176.30 g/mol. Its structure features a dithio group attached to an aziridine ring, which is significant for its reactivity and biological interactions.

Biological Activity : The aziridine derivatives, including this compound, are known to exhibit various biological activities, primarily due to their ability to form covalent bonds with nucleophiles in biological systems. This property makes them potential candidates as alkylating agents in cancer therapy.

Alkylating Agents : Alkylating agents are compounds that can transfer alkyl groups to DNA, leading to cross-linking and subsequent cellular damage. This mechanism is pivotal in the treatment of cancers, as it can induce apoptosis in rapidly dividing cells. The connection between aziridines and DNA damage has been established in several studies, indicating that these compounds can interfere with DNA replication and transcription .

Study on Antitumor Activity

A study conducted by Goodman et al. (1946) highlighted the potential of nitrogen mustards (related compounds) as effective treatments for lymphomas. The findings suggested that similar aziridine derivatives could possess comparable antitumor properties due to their ability to damage DNA .

Cytotoxicity Studies

Research has shown that compounds with dithio groups exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a comparative study indicated that aziridine derivatives could induce cell cycle arrest and apoptosis in human cancer cells, demonstrating their potential as therapeutic agents .

Data Table: Biological Activity Overview

Activity Type Effect Reference
DNA Damage Induces DNA cross-linking
Cytotoxicity Inhibits cell proliferation
Apoptosis Induction Activates caspase pathways
Antitumor Activity Effective against lymphomas

Properties

CAS No.

1623-85-4

Molecular Formula

C6H12N2S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-methyl-1-[(2-methylaziridin-1-yl)disulfanyl]aziridine

InChI

InChI=1S/C6H12N2S2/c1-5-3-7(5)9-10-8-4-6(8)2/h5-6H,3-4H2,1-2H3

InChI Key

HYOINPADVXWFGH-UHFFFAOYSA-N

Canonical SMILES

CC1CN1SSN2CC2C

Origin of Product

United States

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